molecular formula C12H15NS B15053206 N,N-Dimethyl-1-(5-methylbenzo[b]thiophen-2-yl)methanamine

N,N-Dimethyl-1-(5-methylbenzo[b]thiophen-2-yl)methanamine

Cat. No.: B15053206
M. Wt: 205.32 g/mol
InChI Key: PLFALEXIBRJFPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-1-(5-methylbenzo[b]thiophen-2-yl)methanamine is an organic compound with the molecular formula C12H15NS It belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1-(5-methylbenzo[b]thiophen-2-yl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-(5-methylbenzo[b]thiophen-2-yl)methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Bromine (Br2), nitric acid (HNO3)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced benzothiophene derivatives

    Substitution: Halogenated or nitrated benzothiophene derivatives

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(5-methylbenzo[b]thiophen-2-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved would vary based on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-1-(5-methylbenzo[b]thiophen-2-yl)methanamine is unique due to its specific substitution pattern on the benzothiophene ring, which can influence its chemical reactivity and biological activity. The presence of the N,N-dimethylamino group also imparts distinct electronic properties, making it valuable for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C12H15NS

Molecular Weight

205.32 g/mol

IUPAC Name

N,N-dimethyl-1-(5-methyl-1-benzothiophen-2-yl)methanamine

InChI

InChI=1S/C12H15NS/c1-9-4-5-12-10(6-9)7-11(14-12)8-13(2)3/h4-7H,8H2,1-3H3

InChI Key

PLFALEXIBRJFPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=C2)CN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.